

PSI-353661 stability and degradation in experimental conditions

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Compound of Interest

Compound Name: PSI-353661

Cat. No.: B8382301

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Technical Support Center: PSI-353661

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of **PSI-353661** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **PSI-353661**?

A1: **PSI-353661** (also known as GS-558093) is a phosphoramidate prodrug of a 2'-deoxy-2'- α -fluoro-2'- β -C-methylguanosine monophosphate analogue.^[1] It is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.^{[2][3][4]} As a prodrug, it is designed to be metabolized into its active triphosphate form, PSI-352666, within the body, primarily in the liver.

Q2: How does **PSI-353661** become activated?

A2: **PSI-353661** undergoes a multi-step enzymatic conversion to its active triphosphate form. This metabolic pathway involves the initial hydrolysis of the carboxyl ester by enzymes such as cathepsin A (CatA) and carboxylesterase 1 (CES1). This is followed by the removal of the amino acid moiety by the histidine triad nucleotide-binding protein 1 (Hint 1). Subsequent phosphorylation events by cellular kinases yield the active triphosphate, PSI-352666, which inhibits the HCV NS5B polymerase.

Q3: What are the primary degradation pathways for **PSI-353661** in experimental conditions?

A3: The primary "degradation" pathway for **PSI-353661** is its intended metabolic activation in biological systems, particularly within liver cells or liver fractions (like S9). This involves enzymatic hydrolysis as described in Q2. Chemical hydrolysis of the phosphoramidate bond can also occur, particularly under non-physiological pH conditions, although specific data for **PSI-353661** is limited. Phosphoramidates, in general, can be susceptible to both acid- and base-catalyzed hydrolysis.

Q4: What are the recommended storage conditions for **PSI-353661**?

A4: While detailed official storage guidelines are not publicly available, vendor information suggests storing **PSI-353661** at -20°C. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from moisture. Once reconstituted in a solvent, aliquotting and storing at -80°C is a common practice to minimize freeze-thaw cycles.

Stability Data

The stability of **PSI-353661** and related analogues has been evaluated in various simulated biological fluids. The data below is summarized from preclinical studies and indicates the compound's stability profile, which is crucial for its liver-targeting mechanism.

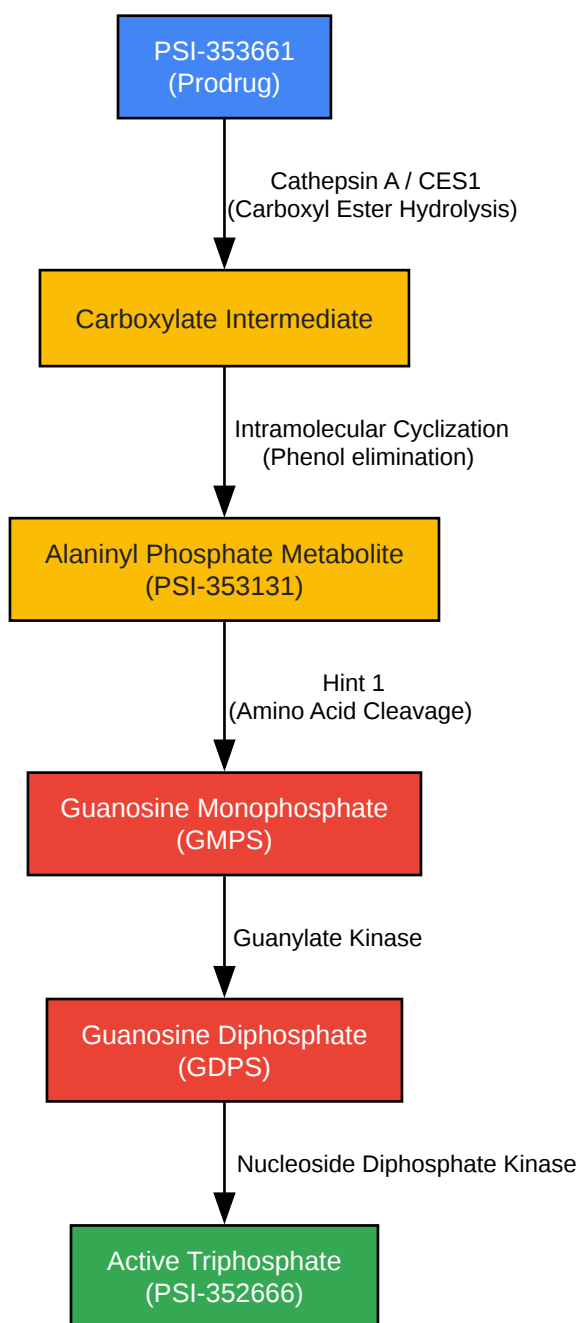
Table 1: In Vitro Stability of **PSI-353661** (Compound 23) and Related Analogues

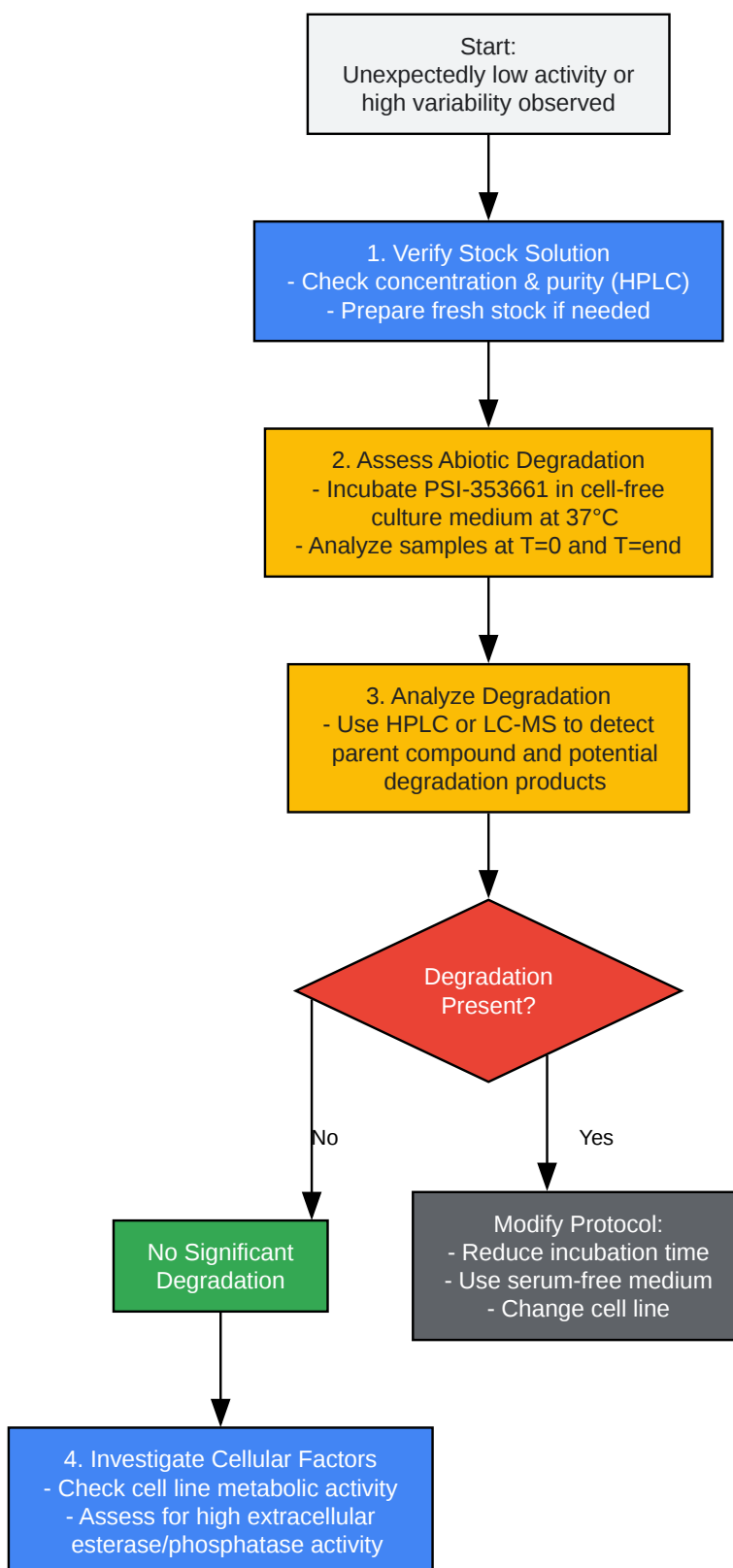
Compound	Condition	Half-life (t _{1/2}) in hours
PSI-353661 (23)	Simulated Gastric Fluid (SGF)	> 2
	Simulated Intestinal Fluid (SIF)	
	Human Plasma	
	Human Liver S9 Fraction	
Analogue 20	Simulated Gastric Fluid (SGF)	> 2
	Simulated Intestinal Fluid (SIF)	
	Human Plasma	
	Human Liver S9 Fraction	
Analogue 28	Simulated Gastric Fluid (SGF)	0.5
	Simulated Intestinal Fluid (SIF)	
	Human Plasma	
	Human Liver S9 Fraction	

Data adapted from Chang, W. et al. (2010). Discovery of **PSI-353661**, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection. ACS Medicinal Chemistry Letters. This table demonstrates that **PSI-353661** is relatively stable in simulated gastrointestinal fluids and human plasma, but is rapidly metabolized in human liver S9 fractions, consistent with its design as a liver-targeted prodrug.

Metabolic Activation Pathway of PSI-353661

The following diagram illustrates the key steps in the intracellular conversion of **PSI-353661** to its active antiviral form, PSI-352666.





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